PTK6-IN-21b -

PTK6-IN-21b

Catalog Number: EVT-1535535
CAS Number:
Molecular Formula: C23H23FN8O
Molecular Weight: 446.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTK6-IN-21b is a
Source and Classification

PTK6-IN-21b is classified as a small molecule inhibitor targeting the PTK6 enzyme. It is synthesized through chemical processes aimed at optimizing its binding affinity and selectivity towards the PTK6 active site. The compound's development is part of ongoing research to explore targeted therapies for cancers where PTK6 is overexpressed or aberrantly activated .

Synthesis Analysis

Methods and Technical Details

The synthesis of PTK6-IN-21b typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that can be modified through various chemical reactions, including:

  1. Amidation: Forming amides from carboxylic acids and amines.
  2. Cyclization: Creating cyclic structures that enhance binding properties.
  3. Purification: Utilizing chromatography techniques to isolate the desired compound from by-products.

The synthetic route must be optimized for yield and purity, often involving analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the structure and assess purity levels .

Molecular Structure Analysis

Structure and Data

The molecular structure of PTK6-IN-21b can be characterized by its specific functional groups that allow for interaction with the active site of PTK6. Key structural features include:

  • Amino Acid Residues: Specific residues that mimic natural substrates of PTK6.
  • Hydrophobic Regions: Enhancing binding affinity within the hydrophobic pocket of the kinase domain.

The compound's three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into how it fits into the active site of PTK6 .

Chemical Reactions Analysis

Reactions and Technical Details

PTK6-IN-21b undergoes specific chemical reactions when interacting with PTK6. The primary reaction involves competitive inhibition where the compound binds to the active site of PTK6, preventing substrate phosphorylation. This interaction can be characterized by:

  • Binding Affinity Measurements: Using techniques like surface plasmon resonance (SPR) to quantify how strongly PTK6-IN-21b binds to PTK6 compared to natural substrates.
  • Inhibition Kinetics: Determining the type of inhibition (competitive, non-competitive) through enzyme kinetics studies.

These analyses help elucidate the effectiveness of PTK6-IN-21b as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism by which PTK6-IN-21b exerts its effects involves:

  1. Inhibition of Phosphorylation: By binding to the active site, it prevents autophosphorylation at critical tyrosine residues such as Y342 and Y447, which are essential for PTK6 activation.
  2. Alteration of Signaling Pathways: Inhibition leads to downstream effects on pathways involved in cell proliferation and survival, particularly in cancer cells resistant to other treatments.

Data from cellular assays indicate that downregulation of PTK6 via inhibition can enhance apoptosis in cancer cells, suggesting a potential therapeutic benefit .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PTK6-IN-21b exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically within the range suitable for small molecule inhibitors.
  • Solubility: Solubility in aqueous solutions is crucial for bioavailability; modifications may be required to enhance solubility.
  • Stability: The compound's stability under physiological conditions affects its therapeutic efficacy.

Characterization studies often involve assessing these properties through various analytical methods .

Applications

Scientific Uses

PTK6-IN-21b has significant potential applications in cancer research, particularly:

  • Targeted Therapy Development: As an inhibitor of PTK6, it may provide new avenues for treating breast and colorectal cancers that are resistant to existing therapies.
  • Biomarker Studies: Investigating the relationship between PTK6 expression levels and patient responses to treatment could lead to personalized medicine approaches.

Ongoing research continues to explore these applications, aiming to translate findings into clinical settings .

Introduction to PTK6 and Its Therapeutic Targeting

Molecular Characterization of PTK6 (BRK)

Structural Biology of PTK6: SH3, SH2, and Kinase Domains

PTK6 (BRK) is a non-receptor tyrosine kinase composed of three functional domains: an N-terminal SH3 domain, a central SH2 domain, and a C-terminal kinase domain (SH1). Unlike Src-family kinases, PTK6 lacks a myristoylation site, resulting in cytoplasmic and nuclear localization [2] [9]. The SH3 domain binds proline-rich motifs and contributes to autoinhibition by interacting with the SH2-kinase linker. The SH2 domain recognizes phosphotyrosine motifs (pYEEI consensus) and mediates lipid interactions via residues R131 and R136, facilitating membrane recruitment [4] [6]. The kinase domain adopts a unique "αC-helix out" conformation in its inactive state, with autophosphorylation at Y342 in the activation loop required for full activity [3] [9].

Table 1: Key Structural Domains of PTK6

DomainFunctional MotifsBiological RoleCancer-Associated Mutations
SH3Hydrophobic pocket (R22, W44)Substrate recognition; autoinhibitionL16F (renal cell carcinoma)
SH2Phosphotyrosine pocket (R85, H126); Lipid-binding groove (R131, R136)Phosphoprotein binding; membrane associationR131L (gastric cancer)
KinaseATP-binding site (K219); Activation loop (Y342); Regulatory tail (Y447)Catalytic activity; autoregulationV253M, L343F (kinase domain mutants)

Isoforms and Splice Variants: Full-Length PTK6 vs. ALT-PTK6

Alternative splicing generates a 15-kDa isoform, ALT-PTK6, which retains the SH3 domain but lacks the SH2 and kinase domains. This isoform competes with full-length PTK6 for SH3-mediated substrate binding, acting as a dominant-negative regulator. The PTK6/ALT-PTK6 ratio is elevated in prostate tumors, suggesting a role in oncogenic switching [2] [4].

Genomic Localization and Evolutionary Context (Chromosome 20q13.3)

The PTK6 gene resides at chromosome 20q13.3, adjacent to the SRMS kinase gene. This locus is frequently amplified in breast (20–30%), ovarian (15%), and colorectal cancers (12%), driving overexpression. Evolutionary analyses indicate divergence from Src-family kinases, with conserved SH3/SH2 domains but distinct regulatory mechanisms [2] [9] [10].

PTK6 Signaling Pathways in Normal Physiology and Oncogenesis

Role in Epithelial Differentiation and Apoptosis

In normal gastrointestinal and skin epithelia, PTK6 promotes terminal differentiation and apoptosis. Knockout mice exhibit impaired intestinal crypt regeneration and reduced secretory cell production, highlighting its role in tissue homeostasis. Paradoxically, in cancer, PTK6 suppresses apoptosis via Bim downregulation and enhances survival through p38 MAPK activation [1] [6] [10].

Oncogenic Activation via HER/EGFR, IGF-1R, and MET Pathways

PTK6 is hyperactivated by growth factor receptors:

  • HER2/EGFR: Directly phosphorylates EGFR at Y845 and inhibits EGFR ubiquitination, amplifying downstream signaling [6] [10].
  • IGF-1R: Mediates anchorage-independent growth and synergizes with IRS-1 to activate PI3K/Akt [6] [9].
  • MET: Hypoxia-induced MET phosphorylates PTK6, promoting metastasis in triple-negative breast cancer [6].Kinase-independent functions are also critical; the SH2 domain drives RhoA-dependent migration, while the kinase domain supports proliferation [6] [10].

Rationale for Targeting PTK6 in Cancer Therapy

Overexpression in Breast, Prostate, and Colorectal Cancers

PTK6 is aberrantly expressed in multiple malignancies:

  • Breast: Overexpressed in 86% of invasive ductal carcinomas, with highest levels in HER2+ subtypes [1] [10].
  • Prostate: Correlates with high Gleason scores and castration resistance; membrane-localized PTK6 induces EMT [3] [9].
  • Colorectal: Elevated in 62% of chemoresistant tumors and associated with stemness via JAK2/STAT3 activation [7].

Correlation with Metastasis and Poor Prognosis

High PTK6 expression predicts aggressive disease:

  • Reduces E-cadherin expression, enhancing lung metastasis in TNBC models by 3.5-fold [6] [9].
  • In colorectal cancer, PTK6 activates STAT3 to sustain cancer stem cells, correlating with 5-FU resistance (HR = 2.1, p<0.01) [7].
  • Prognostic meta-analysis confirms shortened overall survival in breast (HR = 1.8), prostate (HR = 2.3), and lung cancers (HR = 1.9) [7] [9] [10].

Table 2: Clinical Relevance of PTK6 in Solid Tumors

Cancer TypeOverexpression FrequencyKey Oncogenic RolePrognostic Impact
Breast (HER2+)70–80%HER2 stabilization; Lapatinib resistance5-year OS: 65% vs. 82% (low PTK6)
Prostate60–75%Membrane translocation; EMT induction40% higher metastasis risk
Colorectal50–62%JAK2/STAT3 activation; chemoresistance3.2× higher relapse risk

Table 3: PTK6-IN-21b Chemical Profile

PropertyValue
IUPAC Name(4-((6-Cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorophenyl)(piperazin-1-yl)methanone
Molecular FormulaC₂₃H₂₃FN₈O
Molecular Weight446.49 g/mol
CAS NumberNot assigned
SolubilitySoluble in DMSO
Purity>98%
MechanismATP-competitive PTK6 inhibitor
In vitro IC₅₀<100 nM (kinase assay)
Stability>3 years at -20°C

Source: [1]

Properties

Product Name

PTK6-IN-21b

IUPAC Name

(4-((6-Cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorophenyl)(piperazin-1-yl)methanone

Molecular Formula

C23H23FN8O

Molecular Weight

446.49

InChI

InChI=1S/C23H23FN8O/c24-17-9-15(23(33)31-7-5-25-6-8-31)3-4-18(17)29-21-22-26-12-20(16-10-27-28-11-16)32(22)13-19(30-21)14-1-2-14/h3-4,9-14,25H,1-2,5-8H2,(H,27,28)(H,29,30)

InChI Key

ZEZGZTLWRQKVFN-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(NC2=NC(C3CC3)=CN4C2=NC=C4C5=CNN=C5)C(F)=C1)N6CCNCC6

Solubility

Soluble in DMSO

Synonyms

PTK6IN-21b; PTK6-IN21b; PTK6 IN 21b; PTK6-IN-21b

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.